molecular formula C7H4BrNO B1289605 3-Bromo-5-hydroxybenzonitrile CAS No. 770718-92-8

3-Bromo-5-hydroxybenzonitrile

Cat. No. B1289605
CAS RN: 770718-92-8
M. Wt: 198.02 g/mol
InChI Key: CFHJXQLPUIYWNM-UHFFFAOYSA-N
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Description

3-Bromo-5-hydroxybenzonitrile is a halogenated aromatic nitrile compound. It is structurally related to bromoxynil, which is a herbicide used for the postemergence control of annual broad-leaved weeds. The presence of both bromine and hydroxyl groups on the benzene ring of 3-bromo-5-hydroxybenzonitrile suggests that it may have interesting chemical properties and potential for various applications, including as an intermediate in organic synthesis or as a precursor for pharmaceuticals .

Synthesis Analysis

The synthesis of halogenated benzonitriles can be achieved through various methods. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was developed via the NaOMe-catalyzed bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Similarly, 3-bromo-5-fluorobenzonitrile was used as a precursor in the synthesis of a PET radioligand, where a new synthon was employed for Sonogashira coupling . Although these methods do not directly describe the synthesis of 3-bromo-5-hydroxybenzonitrile, they provide insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of 3-bromo-5-hydroxybenzonitrile would consist of a benzene ring substituted with a bromine atom at the 3-position and a hydroxyl group at the 5-position, along with a nitrile group. The presence of these functional groups would influence the compound's reactivity and interactions with other molecules. For example, the study of molecular recognition of a bromo derivative of dihydroxybenzoic acid with N-donor compounds revealed various hydrogen bonding interactions . These findings suggest that 3-bromo-5-hydroxybenzonitrile could also engage in similar interactions due to its hydroxyl group.

Chemical Reactions Analysis

The chemical reactivity of 3-bromo-5-hydroxybenzonitrile would likely involve reactions at the bromine and hydroxyl functional groups. For instance, the photochemistry of bromoxynil, a related compound, showed that it undergoes phototransformation to generate 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile . This indicates that the bromine atom in such compounds can be susceptible to photolytic cleavage. Additionally, the hydroxyl group could participate in various chemical reactions, such as esterification or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromo-5-hydroxybenzonitrile would be influenced by its functional groups. The bromine atom would contribute to the compound's density and boiling point, while the hydroxyl group could affect its solubility in water and other solvents. The nitrile group would likely increase the compound's polarity and reactivity towards nucleophiles. The biotransformation of bromoxynil under various anaerobic conditions suggests that halogenated benzonitriles can undergo reductive debromination and further transformation to phenol and carbon dioxide . This provides some insight into the potential environmental fate and degradation pathways of 3-bromo-5-hydroxybenzonitrile.

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

The use of bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a photosystem II inhibitor, has been studied in transgenic tobacco plants. A gene encoding a nitrilase that converts bromoxynil to its primary metabolite was cloned from Klebsiella ozaenae and expressed in these plants. This conferred resistance to high levels of bromoxynil, indicating a novel approach to obtaining herbicide resistance by introducing catabolic detoxification genes in plants (Stalker, McBride, & Malyj, 1988).

Biotransformation Under Various Conditions

Bromoxynil's biotransformation under denitrifying, Fe(III)-reducing, sulfidogenic, and methanogenic conditions has been researched. It was found that bromoxynil and its aerobic transformation product are degraded under different anaerobic conditions. This study demonstrated the potential for anaerobic degradation of bromoxynil in various environmental conditions (Knight, Berman, & Häggblom, 2003).

Environmental Photodecomposition Influences

Research on the photochemistry of bromoxynil has shown that soil fulvic acids and carbonates can influence its photodecomposition in water. Studies have explored the rate of photodegradation and the formation of various photoproducts in the presence of these substances, providing insights into the environmental fate of bromoxynil (Kochany, Choudhry, & Webster, 1990), (Kochany, 1992).

Metabolism in Plants

The metabolism of bromoxynil in various plants has been studied, revealing differences in the rate of metabolization based on the susceptibility of the plant. This research contributes to understanding the selectivity and effectiveness of bromoxynil as a herbicide in different plant species (Schaller, Schneider, & Schutte, 1991).

Herbicide Preparation and Efficiency

Research on the preparation of bromoxynil as a herbicide has focused on improving atom efficiency and environmental friendliness. Innovations in the production of bromoxynil aim to enhance its effectiveness while reducing environmental impact (Subbarayappa, Joshi, Patil, & Marg, 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

properties

IUPAC Name

3-bromo-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHJXQLPUIYWNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-hydroxybenzonitrile

Synthesis routes and methods I

Procedure details

A solution of 3-bromo-5-methoxybenzaldehyde (4.02 g, 18.7 mmol) and hydroxylamine hydrochloride (6.50 g, 93.5 mmol) in pyridine (50 mL) and EtOH (50 mL) was heated to 65° C. for 16 h. The solvent was removed, and the remaining materials were partitioned between 1:1 EtOAc/hexanes (150 mL) and H2O (75 mL). The organic layer was washed with brine (60 mL), and the solvents were evaporated. The remaining oil was dissolved in anhydrous dioxane (50 mL), and trifluoroacetic anhydride (5.1 mL, 37.4 mmol) and pyridine (9.07 mL, 112.2 mmol) were added. The mixture was heated to 60° C. for 3 h and then cooled to RT. CHCl3 (100 mL) was added, and the organic layer was washed with H2O (2×50 mL), 5% aqueous HCl solution (30 mL), brine (30 mL), and dried with anhydrous MgSO4. The solvents were removed to provide a white solid. This solid was placed in a 150 mL flask that was flushed with nitrogen. Collidine (40 mL) and LiI (7.92 g, 59.10 mmol) were added, and the mixture was heated to 180° C. for 5 h. The reaction mixture was cooled to RT, and partitioned between H2O (400 mL) and EtOAc (100 mL). The layers were separated, and the aqueous layer was acidified with 10% aqueous HCl solution, and extracted with 2:1 EtOAc/hexanes (3×125 mL). The combined organic layers were washed with H2O (100 mL), 10% aqueous HCl solution (2×50 mL), brine (75 mL), and dried with anhydrous MgSO4. The solvents were evaporated and the resulting solid was purified by flash chromatography on silica gel (10% to 40% EtOAc/hexanes) to provide 3.40 g (92%) of 3-bromo-5-hydroxybenzonitrile (116).
Quantity
4.02 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
9.07 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.92 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

step 3—Anhydrous collidine (100 mL) was added to a dry flask containing 3-bromo-5-methoxy-benzonitrile (10.4 g, 49 mmol) and LiI (19.6 g, 3 equiv). The solution was heated under nitrogen to 150° C. overnight, cooled to RT, and poured into an ice cold 1 M HCl solution. The mixture was extracted with a 1:1 EtOAc/hexanes solution, washed with water, and dried (MgSO4). Concentration in vacuo afforded 8.7 g (89%) of 3-bromo-5-hydroxy-benzonitrile.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
19.6 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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